N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an ethyl linker to a phenoxyacetamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-18-9-8-15(12-19(18)26-2)21-23-16(14-28-21)10-11-22-20(24)13-27-17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVQPEMOLJFXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the dimethoxyphenyl group.
Formation of the Phenoxyacetamide Group: The phenoxyacetamide group can be attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide, exhibit significant anticancer activities. These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted the ability of thiazole-based compounds to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
Thiazole derivatives have also demonstrated notable antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl ring significantly enhances their antibacterial activity .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of thiazole derivatives. Compounds with similar structures have been evaluated for their efficacy in seizure models, demonstrating promising results in protecting against induced seizures. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can lead to enhanced anticonvulsant properties .
Case Study: Anticancer Activity
In a comparative study of various thiazole derivatives, this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study measured cell viability using MTT assays and reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
Case Study: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed inhibition zones comparable to standard antibiotics in disk diffusion assays, highlighting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing chloro substituents in . This difference may influence solubility, receptor binding, or metabolic stability.
- The ethyl linker in the target compound adds conformational flexibility compared to direct acetamide linkages (e.g., ) or rigid triazole systems (e.g., ).
Key Observations :
- Amidation strategies (e.g., HOBt/EDC in ) are common for such compounds, suggesting the target compound’s synthesis may follow similar protocols .
- The absence of a thiazole-forming step (e.g., Hantzsch thiazole synthesis) in the evidence implies the thiazole core in the target compound is pre-functionalized.
Spectroscopic and Crystallographic Data
Table 3: NMR and Crystallographic Comparisons
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound would produce distinct NMR signals compared to chloro or bromo analogs .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl thiazole with phenoxyacetic acid derivatives. The molecular formula is , indicating the presence of thiazole and phenoxy moieties, which are critical for its biological activity.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
2.1 Anticancer Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that similar thiazole-containing compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and A-431 cell lines .
Table 1: Cytotoxicity Data of Thiazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | A-431 | 0.5 | |
| Compound X | Jurkat | 0.3 | |
| This compound | HT29 | TBD | This Study |
2.2 Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in cell models stimulated with lipopolysaccharides (LPS). This effect was attributed to the modulation of NF-kB signaling pathways .
2.3 Antimicrobial Activity
Preliminary investigations into the antimicrobial properties suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of electron-donating groups enhances its antimicrobial efficacy .
3. Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the thiazole and phenoxy groups in enhancing biological activity. For example, the introduction of methoxy groups on the aromatic ring has been shown to improve cytotoxicity and selectivity towards cancer cells .
Case Study 1: Anticancer Efficacy
A study involving a series of thiazole derivatives demonstrated that modifications at the phenolic position significantly affected their anticancer potency. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, this compound was shown to downregulate COX-2 expression in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
5. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities. Continued exploration into its mechanisms of action and optimization of its chemical structure could lead to the development of effective therapeutic agents for cancer and inflammatory diseases.
Q & A
Q. What are the critical steps in synthesizing N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for high yield?
Methodological Answer:
- Synthetic Route : Multi-step synthesis typically involves (i) formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones, (ii) coupling of the thiazole-ethylamine intermediate with phenoxyacetyl chloride, and (iii) purification via column chromatography .
- Optimization Strategies :
- Temperature : Maintain 0–5°C during acylation to prevent side reactions (e.g., hydrolysis of the acetamide group) .
- Solvents : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
- Yield Improvement : Monitor reaction progress via TLC and use scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on the thiazole proton (δ 7.2–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) for structural confirmation .
- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]+ and fragmentation patterns (e.g., loss of phenoxyacetamide moiety at m/z 177) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary bioactivity in antimicrobial or anticancer assays?
Methodological Answer:
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), reporting IC50 values. Compare with structurally similar derivatives (e.g., thiazole-containing analogs with IC50 < 10 μM) .
- Data Validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl and thiazole moieties in bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives by (i) replacing the 3,4-dimethoxy group with halogenated or alkylated phenyl rings and (ii) modifying the thiazole’s substituents (e.g., methyl or ethyl groups) .
- Bioactivity Comparison : Test analogs in parallel assays (e.g., enzyme inhibition or cytotoxicity) to identify critical pharmacophores. For example, removal of methoxy groups may reduce potency by >50% .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR kinase .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate findings using complementary methods (e.g., apoptosis assays via flow cytometry alongside MTT results) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., thiazole-acetamide derivatives in PubChem) to identify trends or outliers .
Q. How can researchers identify the compound’s molecular targets in cancer pathways?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs to capture interacting proteins from cell lysates, followed by LC-MS/MS for identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., using KINOMEscan) to detect inhibition (e.g., >70% inhibition of JAK2 at 1 μM) .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., EGFR) and assessing resistance to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
